molecular formula C5H7Cl2O2P B14406041 (3-Methyl-1-oxobut-1-en-2-yl)phosphonic dichloride CAS No. 88011-20-5

(3-Methyl-1-oxobut-1-en-2-yl)phosphonic dichloride

Cat. No.: B14406041
CAS No.: 88011-20-5
M. Wt: 200.98 g/mol
InChI Key: HOTMYMXVQOFZCL-UHFFFAOYSA-N
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Description

(3-Methyl-1-oxobut-1-en-2-yl)phosphonic dichloride is a chemical compound known for its unique structure and reactivity It is characterized by the presence of a phosphonic dichloride group attached to a 3-methyl-1-oxobut-1-en-2-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methyl-1-oxobut-1-en-2-yl)phosphonic dichloride typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-1-oxobut-1-en-2-ol with phosphorus trichloride in the presence of a suitable solvent. The reaction is carried out under an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as distillation or recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and real-time monitoring can help optimize reaction conditions and minimize waste.

Chemical Reactions Analysis

Types of Reactions

(3-Methyl-1-oxobut-1-en-2-yl)phosphonic dichloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphonic acids or esters.

    Reduction: Reduction reactions can convert the dichloride group to other functional groups such as phosphonates.

    Substitution: The dichloride group can be substituted with other nucleophiles, leading to the formation of a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phosphonic acids, while substitution reactions can produce a variety of phosphonate esters or amides.

Scientific Research Applications

(3-Methyl-1-oxobut-1-en-2-yl)phosphonic dichloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used to modify biomolecules for studying their functions and interactions.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (3-Methyl-1-oxobut-1-en-2-yl)phosphonic dichloride involves its reactivity with various nucleophiles and electrophiles. The phosphonic dichloride group is highly reactive, allowing it to participate in a wide range of chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.

Comparison with Similar Compounds

Similar Compounds

    (3-Methyl-1-oxobut-1-en-2-yl)phosphonic acid: Similar structure but with a phosphonic acid group instead of dichloride.

    (3-Methyl-1-oxobut-1-en-2-yl)phosphonate esters: These compounds have ester groups in place of the dichloride.

Uniqueness

(3-Methyl-1-oxobut-1-en-2-yl)phosphonic dichloride is unique due to its high reactivity and versatility in chemical synthesis. Its ability to undergo a wide range of reactions makes it a valuable intermediate in the synthesis of various compounds.

Properties

CAS No.

88011-20-5

Molecular Formula

C5H7Cl2O2P

Molecular Weight

200.98 g/mol

InChI

InChI=1S/C5H7Cl2O2P/c1-4(2)5(3-8)10(6,7)9/h4H,1-2H3

InChI Key

HOTMYMXVQOFZCL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=C=O)P(=O)(Cl)Cl

Origin of Product

United States

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